![molecular formula C9H9N3O3 B2866938 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 29274-18-8](/img/structure/B2866938.png)
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 43024-61-9 . It has a molecular weight of 207.19 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,10H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at room temperature .Scientific Research Applications
Chemical Synthesis and Reactivity
- Synthetic Methodologies : A foundational approach to synthesizing pyrazolo[4,3-d]pyrimidines involves starting from ethyl acylpyruvates and diethyl oxaloacetate, showcasing Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate's utility in constructing complex heterocyclic systems (Takei, Yasuda, & Takagaki, 1979). This highlights its role in synthesizing diverse pyrazolo-pyrimidine derivatives with varied functional groups.
- Regioselective Synthesis : Another study demonstrates the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, starting from methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate. This process involves a series of reactions including chlorination, reaction with amines, and hydrolysis, emphasizing the compound's versatility as a precursor in medicinal chemistry (Drev et al., 2014).
Potential Biological Activities
- Antischistosomal Activity : Research into the antischistosomal activity of pyrazolo[1,5-a]pyrimidines, including derivatives synthesized from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates, reveals that some compounds exhibit significant in vitro efficacy against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis (Senga, Novinson, Wilson, & Robins, 1975).
- Enzymic Activity Inhibition : Studies on 6-carbethoxy- and 6-ethoxy-3,7-disubstituted-pyrazolo[1,5-a]pyrimidines showcase their potential as inhibitors of adenosine cyclic 3',5'-phosphate phosphodiesterase, suggesting applications in developing therapies targeting various physiological processes (Springer, Scholten, O'Brien, Novinson, Miller, & Robins, 1982).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives can be prepared via sequential site-selective cross-coupling reactions
Biochemical Pathways
It has been suggested that tetrahydropyrazolo[1,5-a]pyrimidine can act as an adenine mimetic, binding to atp-binding sites of proteins . This suggests that this compound may have a similar effect, potentially influencing a wide range of biochemical pathways.
Pharmacokinetics
The compound is known to be a solid at room temperature, suggesting that it may be orally bioavailable
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, these factors could include temperature, pH, and the presence of other chemicals. The compound is known to be stable at room temperature
properties
IUPAC Name |
ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPSGPQQTUJWJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CNN2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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